molecular formula C17H21N3O5 B5037930 Propan-2-yl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Propan-2-yl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5037930
M. Wt: 347.4 g/mol
InChI Key: LTMNDAZOUPGKHP-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyrimidine core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with urea or thiourea, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Propan-2-yl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propan-2-yl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its tetrahydropyrimidine core, which is less common compared to other heterocyclic structures. This core provides distinct chemical properties and potential biological activities that differentiate it from similar compounds .

Properties

IUPAC Name

propan-2-yl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-9(2)25-16(22)14-10(3)19-17(23)20-15(14)11-4-6-12(7-5-11)24-8-13(18)21/h4-7,9,15H,8H2,1-3H3,(H2,18,21)(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMNDAZOUPGKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OCC(=O)N)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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